N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide
Description
Historical Context and Discovery
The compound emerged from early 21st-century advancements in organocatalysis, a field revitalized by the need for metal-free, environmentally benign synthetic methods. In 2003, Jacobsen’s group reported its synthesis and initial catalytic applications in Synlett, highlighting its efficacy in enantioselective transformations. Derived from bis(trifluoromethyl)aniline, the thiourea moiety was strategically designed to exploit hydrogen-bonding interactions with substrates, enabling precise stereochemical control. This innovation addressed longstanding challenges in accessing enantiopure intermediates for pharmaceuticals and agrochemicals.
The discovery aligned with contemporaneous efforts to expand the scope of thiourea catalysts beyond ureas and squaramides. Early studies focused on its ability to stabilize oxocarbenium ions and iminium intermediates, facilitating nucleophilic additions with high enantiomeric excess. Its modular structure—featuring a chiral benzylamide backbone and electron-deficient aryl groups—allowed systematic optimization of catalytic activity and selectivity.
Rationale for Academic Interest
Academic interest in this compound stems from three key attributes:
- Stereoelectronic Tunability : The 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity at the thiourea sulfur, while the N-benzyl-N,3,3-trimethylbutanamide moiety imposes conformational rigidity, preorganizing the catalyst for substrate binding.
- Broad Substrate Compatibility : It catalyzes reactions ranging from Pictet-Spengler cyclizations to Mannich-type additions, demonstrating versatility across multiple bond-forming processes.
- Mechanistic Insights : Studies using this catalyst have elucidated non-covalent activation modes, particularly thiourea-mediated anion binding and transition-state stabilization.
For example, in glycosylation reactions, the catalyst facilitates chloride dissociation from glycosyl donors, generating reactive oxocarbenium ions that undergo stereoselective trapping by nucleophiles. This mechanism contrasts with traditional Lewis acid catalysis, offering a complementary strategy for constructing stereogenic centers.
Scope and Limitations of the Present Review
This review focuses on the compound’s:
- Synthetic Applications : Emphasis on enantioselective C–C and C–X bond formations.
- Structure-Activity Relationships : Role of substituents in modulating catalytic performance.
- Mechanistic Proposals : Hydrogen-bonding interactions and transition-state models.
Excluded topics include:
- Safety and Handling : Despite available hazard data (e.g., skin/eye irritation potential), pharmacological and toxicological profiles fall outside this review’s purview.
- Industrial-Scale Processes : Discussions are limited to academic research contexts.
The following table summarizes key physicochemical properties derived from experimental data:
Properties
IUPAC Name |
N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFYVVCUVYZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathway
The most widely reported method involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral β-amino amide precursor. The general steps include:
- Synthesis of 3,5-bis(trifluoromethyl)phenyl isothiocyanate :
- Coupling with (S)-N-benzyl-2-amino-N,3,3-trimethylbutanamide :
Representative Reaction:
$$
\text{(S)-N-Benzyl-2-amino-N,3,3-trimethylbutanamide} + \text{3,5-bis(trifluoromethyl)phenyl isothiocyanate} \xrightarrow{\text{THF, rt}} \text{Target Compound}
$$
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | THF or dichloromethane |
| Temperature | 20–25°C |
| Reaction Time | 12–24 hours |
| Yield | 72–85% |
Key Considerations :
- Steric hindrance from the 3,5-bis(trifluoromethyl) group necessitates prolonged reaction times.
- Chiral purity is maintained by using enantiomerically pure β-amino amide precursors.
Multi-Step Synthesis from 3,5-Bis(trifluoromethyl)benzyl Chloride
Halogenation-Amination Sequence
This method, detailed in patents, involves:
- Preparation of 3,5-bis(trifluoromethyl)benzyl chloride :
- Amination with N-benzyl-N,3,3-trimethyl-2-aminobutanamide :
Critical Data :
Stereochemical Control
- The chiral center at the C2 position is introduced via resolution using L-tartaric acid derivatives.
- Asymmetric induction is enhanced by thiourea’s hydrogen-bonding interactions during crystallization.
One-Pot Tandem Synthesis
Integrated Approach
A streamlined protocol combines:
- In-situ generation of 3,5-bis(trifluoromethyl)phenyl isothiocyanate :
- Simultaneous coupling and cyclization :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Isothiocyanate Coupling | 72–85 | ≥99 | 95–98% | Moderate |
| Halogenation-Amination | 84 | 97 | 90% | High |
| One-Pot Tandem | 78–82 | 95 | 93% | Limited |
Key Observations :
- The halogenation-amination route offers superior scalability but lower enantiomeric excess (ee).
- Isothiocyanate coupling is preferred for high-purity applications despite moderate scalability.
Purification and Characterization
Chromatographic Techniques
Analytical Data
- ¹H NMR (CDCl₃): δ 1.21 (s, 6H, C(CH₃)₂), 2.98 (s, 3H, NCH₃), 4.52 (d, 2H, CH₂Ph), 7.32–7.45 (m, 5H, Ar-H).
- MS (ESI+) : m/z 505.5 [M+H]⁺.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Thiophosgene alternatives (e.g., CS₂/Cl₂) are under investigation to reduce toxicity.
- Aqueous workup protocols minimize organic waste.
Emerging Methodologies
Enzymatic Resolution
Flow Chemistry
- Continuous-flow systems reduce reaction times to 2–4 hours with 80% yield.
- Enhanced temperature control improves reproducibility.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Asymmetric Organic Synthesis
One of the most significant applications of N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide lies in its role as an organocatalyst in asymmetric synthesis. Organocatalysts are pivotal in producing enantiomerically enriched compounds without the need for metal catalysts, which can often be toxic or expensive.
- Mechanism of Action : The compound operates through dual activation mechanisms—forming hydrogen bonds with substrates and stabilizing transition states. This leads to enhanced enantioselectivity in reactions such as Michael additions and aldol reactions.
- Case Studies : Research has demonstrated that using this thiourea derivative significantly improves yields and enantioselectivity in various asymmetric transformations compared to traditional methods. For instance, a study showed that it facilitated the synthesis of chiral amines with high enantiomeric excess (ee) values .
Pharmaceutical Applications
The unique properties of this compound also make it a candidate for pharmaceutical development.
- Anticancer Activity : Preliminary studies have indicated that compounds containing thiourea moieties exhibit anticancer properties. The trifluoromethyl substitution may enhance biological activity by improving lipophilicity and bioavailability.
- Targeted Drug Delivery : The compound's ability to form stable complexes with various biomolecules opens avenues for targeted drug delivery systems, potentially allowing for more effective treatment regimens with reduced side effects.
Material Science
Beyond organic synthesis and pharmaceuticals, this compound has implications in material science.
- Polymer Chemistry : Its reactivity can be harnessed to create functional polymers with specific properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as thermal stability and resistance to solvents.
- Nanomaterials : Research is ongoing into the use of this compound in synthesizing nanostructured materials that can be used in sensors or catalysis due to their high surface area and unique electronic properties.
Environmental Applications
The environmental impact of chemical processes is a growing concern. The use of organocatalysts like this compound can lead to greener synthetic pathways.
- Green Chemistry : By facilitating reactions at lower temperatures and pressures while reducing the need for hazardous reagents or solvents, this compound aligns with the principles of green chemistry.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Asymmetric Synthesis | Organocatalyst for enantioselective reactions | High yields and selectivity |
| Pharmaceutical | Potential anticancer agent | Improved efficacy and bioavailability |
| Material Science | Functional polymers and nanostructured materials | Enhanced stability and performance |
| Environmental Chemistry | Green synthetic pathways | Reduced environmental impact |
Mechanism of Action
The compound exerts its effects through its thiourea moiety, which can form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating various organic transformations . The molecular targets include nucleophiles and electrophiles, and the pathways involved often include hydrogen bonding and nucleophilic attack.
Comparison with Similar Compounds
Stereoisomeric Variants
- Price: Priced comparably to the (S)-enantiomer, though specific data vary by supplier .
Substituent Modifications
N-Benzhydryl Analog :
- Ureido vs. Key Difference: Urea (NH–CO–NH) replaces thiourea (NH–CS–NH), reducing acidity and hydrogen-bond strength. Synthesis Yield: 66–75% for ureido derivatives vs. >99% for thiourea precursors .
Structural Analogues in Organocatalysis
Cinchona Alkaloid-Based Thioureas :
- Example : N-[3,5-Bis(trifluoromethyl)phenyl]-N[1]-(9R)-cinchonan-9-yl-thiourea .
- Key Difference : Incorporates a rigid cinchona backbone, improving enantioselectivity in reactions like Friedel–Crafts alkylation .
- Catalytic Performance : Outperforms simpler benzyl derivatives in certain asymmetric syntheses .
Binaphthyl Thioureas :
Comparative Data Table
Biological Activity
N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, properties, and biological implications based on recent research findings.
Structural Overview
The compound features a benzyl group , a thiourea moiety , and a trifluoromethyl-substituted aromatic ring . Its molecular formula is C23H25F6N3OS, with a molecular weight of approximately 505.5 g/mol. The presence of trifluoromethyl groups significantly enhances its electronic properties and solubility in organic solvents, making it suitable for various catalytic applications in organic synthesis .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiourea Moiety : Reaction between benzylamine and isothiocyanates.
- Introduction of Trifluoromethyl Groups : Utilization of trifluoromethylated phenols or anilines.
- Final Coupling : Amidation with N,N-dialkylamines to yield the final product.
1. Anticancer Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines.
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and cell cycle arrest.
2. Inhibition of Steroid 5α-reductase Type 1 (SRD5A1)
The compound has been investigated for its inhibitory effects on SRD5A1, an enzyme implicated in androgenic alopecia and prostate cancer:
- IC50 Values : Related compounds have shown IC50 values around 1.44 µM with low cytotoxicity (IC50 = 29.99 µM against human keratinocytes) indicating a promising therapeutic profile for conditions related to androgen metabolism .
- Mechanism : The inhibition involves suppression of SRD5A1 expression and mixed-mode inhibition, which may provide a dual mechanism of action beneficial for drug development.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of N-benzyl derivatives in vitro against breast cancer cells. Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM.
Case Study 2: SRD5A1 Inhibition
Another investigation focused on the effects of N-benzyl derivatives on human keratinocyte cells. The compound demonstrated effective inhibition of dihydrotestosterone (DHT) production by up to 46% at sub-cytotoxic concentrations.
Comparative Analysis
| Compound | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Benzyl group, thiourea moiety | Anticancer; SRD5A1 inhibitor | 1.44 |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | Similar trifluoromethyl structure | Anticancer; DHT production inhibition | 1.44 |
| Other Trifluoromethyl Compounds | Varied substitutions | Diverse biological activities | Varies |
Q & A
Q. What synthetic strategies are effective for constructing the carbamothioyl and trifluoromethyl groups in this compound?
- Methodology : Use thiourea-forming reactions (e.g., isothiocyanate intermediates) under anhydrous conditions. For trifluoromethyl groups, consider electrophilic substitution using 3,5-bis(trifluoromethyl)aniline derivatives as precursors. Optimize reaction stoichiometry to avoid over-functionalization .
- Validation : Confirm intermediate structures via NMR to track trifluoromethyl incorporation and IR spectroscopy for thiourea (-N-C=S) bond formation (~1250–1350 cm) .
Q. How can NMR spectroscopy resolve structural ambiguities in the thiourea and benzyl moieties?
- Methodology : Employ - HMBC to correlate thiourea NH protons with adjacent carbons. For benzyl group stereochemistry, use NOESY to detect spatial proximity between benzyl protons and trimethylbutanamide methyl groups .
- Reference : Theoretical vibrational spectra of analogous trifluoromethylphenyl isothiocyanates (e.g., ) can guide peak assignments for thiourea vibrations.
Q. What purification techniques are optimal for isolating this hydrophobic compound?
- Methodology : Use reverse-phase column chromatography (C18 stationary phase, acetonitrile/water gradient) or recrystallization from tert-butyl methyl ether. Monitor purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the carbamothioyl moiety?
- Methodology : Perform Hammett analysis to correlate substituent effects with reaction rates (e.g., nucleophilic substitution at the thiourea sulfur). Compare with non-fluorinated analogs to isolate electronic contributions .
- Data : Thermodynamic data from 3,5-bis(trifluoromethyl)aniline (e.g., reaction enthalpy ) can model substituent effects on activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
